BenchChemオンラインストアへようこそ!

tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate

WDR5 Fragment-Based Drug Discovery Epigenetics

tert-Butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate (CAS 1263281-62-4, molecular formula C₁₁H₁₆N₂O₂, MW 208.26) is a partially hydrogenated pyrrolo[1,2-a]imidazole bearing a tert-butyl ester at the 2-position. This heterobicyclic scaffold belongs to the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class, which has been validated as a privileged fragment in multiple drug discovery programs targeting WDR5 WIN-site , JNK3 kinase , and RIPK1.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 1263281-62-4
Cat. No. B1532317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate
CAS1263281-62-4
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CN2CCCC2=N1
InChIInChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-7-13-6-4-5-9(13)12-8/h7H,4-6H2,1-3H3
InChIKeyNPTINIWEOCJMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate (CAS 1263281-62-4): Core Scaffold Identity and Procurement Baseline


tert-Butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate (CAS 1263281-62-4, molecular formula C₁₁H₁₆N₂O₂, MW 208.26) is a partially hydrogenated pyrrolo[1,2-a]imidazole bearing a tert-butyl ester at the 2-position [1]. This heterobicyclic scaffold belongs to the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class, which has been validated as a privileged fragment in multiple drug discovery programs targeting WDR5 WIN-site [2], JNK3 kinase [3], and RIPK1 . The compound serves primarily as a synthetic intermediate, with the 2-carboxylate ester functioning as a key handle for late-stage diversification via deprotection and amide coupling. Commercially available at 95–98% purity from multiple suppliers with recommended storage at 2–8 °C , it is positioned as a versatile building block for medicinal chemistry campaigns exploiting the pyrroloimidazole pharmacophore.

Why Regioisomeric or Ester-Substituted Pyrroloimidazole Analogs Cannot Simply Substitute for tert-Butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate (CAS 1263281-62-4)


Substituting this compound with its 3-carboxylate regioisomer (e.g., CAS 914637-68-6) or with alternative ester derivatives (e.g., ethyl ester CAS 67286-70-8) alters both the vector of fragment growth and the synthetic sequence accessibility. The 2-position carboxylate aligns directly with the substitution pattern exploited in the WDR5 fragment-to-lead optimization campaign, where 2-aryl analogs achieved dissociation constants <10 nM from a starting fragment Ki of 323 μM [1]. The 3-position regioisomer presents a geometrically divergent exit vector that is incompatible with the S2-pocket binding mode characterized by X-ray crystallography (PDB: 6D9X) [2]. Furthermore, the tert-butyl ester provides acid-labile orthogonal protection (cleavable with TFA) distinct from the ethyl ester, which requires saponification conditions potentially incompatible with base-sensitive downstream functionality [3]. The steric bulk of the tert-butyl group additionally suppresses undesired lactamization side reactions reported for less hindered esters in this scaffold class [4].

Quantitative Differentiation Evidence for tert-Butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate (CAS 1263281-62-4) Against Closest Analogs


Fragment Growth Vector Validation: WDR5 WIN-Site Affinity of the 2-Substituted Scaffold vs. Fragment Baseline

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core bearing a substituent at the 2-position was identified as fragment hit F-1 in an NMR-based screen of >13,800 fragments against WDR5. Fragment F-1 (2-phenyl analog) exhibited a fluorescence polarization assay Ki of 323 μM with a ligand efficiency (LE) of 0.34 [1]. Structure-based optimization from this 2-substituted scaffold ultimately yielded lead compounds with Ki < 10 nM and micromolar cellular activity against AML leukemia cell lines — representing an approximately 360,000-fold improvement in affinity from the starting fragment [2]. The 2-carboxylate tert-butyl ester (CAS 1263281-62-4) serves as the direct synthetic precursor to amide-coupled analogs equivalent to those explored in this optimization campaign, providing the identical exit vector geometry validated crystallographically for S2/S4/S7 pocket engagement [3].

WDR5 Fragment-Based Drug Discovery Epigenetics Mixed-Lineage Leukemia

Regiochemical Differentiation: 2-Carboxylate vs. 3-Carboxylate Isomer Synthetic Utility

The target compound (2-carboxylate, CAS 1263281-62-4) and its 3-carboxylate regioisomer (CAS 914637-68-6) offer fundamentally different vectors for fragment elaboration. The 2-position carboxylate places the derivatization handle on the imidazole ring carbon adjacent to the bridgehead nitrogen, directing substituents toward the solvent-exposed upper rim region of the WDR5 WIN-site (S4/S5/S7 pockets) as demonstrated in the F-1 co-crystal structure [1]. The 3-carboxylate isomer directs substitution toward the pyrrole ring face, a trajectory not explored in the published WDR5, JNK3, or RIPK1 inhibitor programs. The molecular weight difference (208.26 vs. 152.15 for the free acid) and the presence of the tert-butyl protecting group on the 2-isomer also confer distinct physicochemical properties affecting solubility and downstream coupling efficiency .

Medicinal Chemistry Building Blocks Amide Coupling Fragment Growth

Ester Protecting Group Strategy: tert-Butyl Ester vs. Ethyl Ester Stability and Orthogonal Deprotection

The tert-butyl ester of the target compound (CAS 1263281-62-4) provides acid-labile protection cleavable under mild conditions (TFA/CH₂Cl₂), enabling orthogonal deprotection strategies in multi-step synthetic sequences [1]. In contrast, the ethyl ester analog (CAS 67286-70-8) requires basic hydrolysis (NaOH or LiOH), which may be incompatible with base-sensitive functional groups introduced during fragment elaboration. Literature on related pyrroloimidazole systems demonstrates that increasing steric hindrance of the ester group suppresses undesired lactamization side reactions; tert-butyl esters achieved near-quantitative yields in reduction steps where less hindered esters promoted decomposition [2]. The target compound's MW of 208.26 and storage requirement at 2–8 °C differentiate it physically from the ethyl ester (MW 180.20, CAS 67286-70-8).

Synthetic Chemistry Protecting Groups Orthogonal Deprotection Amide Bond Formation

JNK3 Kinase Selectivity: Enantiomer-Dependent Potency Within the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold Class

In a study of JNK3 inhibitors built on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, (S)-enantiomers demonstrated a p38/JNK3 IC₅₀ selectivity ratio of up to 10 and were up to 20-fold more potent JNK3 inhibitors than the corresponding (R)-enantiomers [1]. This stereochemical dependence highlights the scaffold's sensitivity to substitution geometry and supports the value of the 2-carboxylate ester as a starting point for constructing chiral amide derivatives. The JNK3 inhibitory potency correlated with inhibition of c-Jun phosphorylation and neuroprotective efficacy in low K⁺-induced neuronal cell death models (rat cerebellar granule neurons) [2]. While these data are for elaborated analogs rather than the building block itself, they establish the scaffold class as capable of delivering target-selective inhibitors where choice of coupling partner and stereochemistry at the amide linkage are critical determinants of potency.

JNK3 Neuroprotection Kinase Selectivity Enantiomeric Differentiation

3-Bromo Analog Comparison: Synthetic Versatility Trade-offs Between Cross-Coupling and Direct Amidation

The 3-bromo analog (tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate, CAS 1263285-53-5, MW 287.16) introduces a halogen handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) at the cost of increased molecular weight (+78.90) and additional synthetic steps [1]. The non-brominated target compound (CAS 1263281-62-4, MW 208.26) is preferred when the synthetic route proceeds through direct amide coupling at the 2-position ester, avoiding the need for transition metal catalysis and the associated purification challenges. The brominated analog is classified under UN 2811 (Class 6.1, Packing Group III) due to acute toxicity (H301), requiring inert atmosphere storage, whereas the target compound does not carry this hazard classification . Purity specifications are comparable (95–98%) across both compounds, but the target compound is available from a broader supplier base .

Cross-Coupling Suzuki Reaction Buchwald-Hartwig Synthetic Strategy

Optimal Application Scenarios for tert-Butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate (CAS 1263281-62-4) Based on Quantitative Differentiation Evidence


WDR5 WIN-Site Inhibitor Fragment-to-Lead Optimization Campaigns Requiring 2-Amido Pyrroloimidazole Libraries

Research groups pursuing WDR5 WIN-site inhibitors should select the 2-carboxylate tert-butyl ester as the core building block for amide library synthesis. The Wang et al. (2018) fragment-to-lead campaign established that 2-substituted analogs maintain the S2-pocket binding geometry (imidazole N3–C261 H-bond, 2.8 Å) while enabling growth into S4/S5/S7 pockets [1]. Deprotection of the tert-butyl ester followed by HATU- or EDCI-mediated amide coupling provides direct access to the benzamide and acetamide series that achieved Ki values < 10 nM. The 3-carboxylate regioisomer (CAS 914637-68-6) would direct substituents away from the validated upper-rim pocket trajectory and should be avoided for this target .

JNK3-Selective Kinase Inhibitor Development with Stereochemical Control at the Amide Side Chain

Programs targeting JNK3 for neurodegenerative diseases can leverage the 2-carboxylate ester as a precursor to chiral amide derivatives. The Graczyk et al. (2005) study demonstrated that (S)-enantiomers of elaborated pyrrolo[1,2-a]imidazoles achieved up to 20-fold greater JNK3 potency versus (R)-enantiomers and p38/JNK3 selectivity ratios up to 10 [2]. The tert-butyl ester allows late-stage deprotection and coupling to chiral amine building blocks, enabling systematic exploration of stereochemical SAR without risking epimerization under the basic conditions required for ethyl ester hydrolysis [3].

RIPK1 Necroptosis Inhibitor Fragment Screening and Hit Expansion Using 2-Carboxylate Scaffold

The pyrrolo[1,2-a]imidazole scaffold has been reported to interact with the allosteric pocket of RIPK1, inhibiting necroptosis . The 2-carboxylate tert-butyl ester provides a modular entry point for generating focused libraries targeting RIPK1. The orthogonal deprotection strategy (TFA-mediated) is compatible with Boc-protected amino acid coupling partners, facilitating one-step conversion to diverse amide analogs for structure-activity relationship studies. The compound's availability at 95–98% purity with defined storage conditions (2–8 °C) supports reproducible screening workflows .

Multi-Target Kinase Profiling Libraries Requiring a Common Pyrroloimidazole Core with Divergent Exit Vectors

For broad kinome profiling efforts, the 2-carboxylate ester serves as a common intermediate from which structurally diverse amide libraries can be generated. The validated fragment F-1 (2-phenyl analog) already demonstrated a favorable kinase selectivity profile, hitting only 7 kinases with >80% inhibition at 10 μM in a broad kinome screen [4]. By coupling the deprotected 2-carboxylic acid to diverse amine building blocks, researchers can systematically explore selectivity across the kinome while maintaining the core scaffold geometry validated crystallographically in WDR5 co-complexes (PDB: 6D9X, 6DAS, 6DAR, 6DAI) [5].

Quote Request

Request a Quote for tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.